molecular formula C13H16N2O4 B6274241 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 1284814-89-6

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B6274241
CAS No.: 1284814-89-6
M. Wt: 264.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is a compound that features a piperazine ring substituted with a hydroxyphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves the reaction of 4-(2-hydroxyphenyl)piperazine with a suitable acylating agent. One common method involves the use of 3-oxopropanoic acid derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is unique due to the combination of the hydroxyphenyl group, piperazine ring, and propanoic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

1284814-89-6

Molecular Formula

C13H16N2O4

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.